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Compound of Interest

4-Bromo-1-ethynyl-2-
Compound Name:
fluorobenzene

Cat. No.: B1273471

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-1-ethynyl-2-
fluorobenzene, a key building block in modern synthetic chemistry. Its unique trifunctionalized
structure makes it a valuable intermediate in the development of novel pharmaceuticals and
advanced materials.

Section 1: Core Molecular Data

4-Bromo-1-ethynyl-2-fluorobenzene is a substituted aromatic compound with a distinct
arrangement of bromo, ethynyl, and fluoro groups. This substitution pattern provides a versatile
platform for a variety of chemical transformations.

Table 1: Physicochemical Properties of 4-Bromo-1-ethynyl-2-fluorobenzene
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Property Value Source(s)
Molecular Formula CsHaBrF [1112][3]
Molecular Weight 199.02 g/mol [1][2]

CAS Number 302912-33-0 [1]
Appearance Solid [3]

Purity >97% [1]

SMILES C#CC1=C(C=C(C=C1)Br)F [1]

InChl=1S/C8H4BIF/c1-2-6-5-
InChl 2]
7(9)3-4-8(6)10/h1,3-5H

Note: The isomeric compound, 4-Bromo-2-ethynyl-1-fluorobenzene, has a different CAS
number (657427-46-8) but the same molecular formula and weight.[2][4]

Section 2: Synthesis and Mechanistic Insights

The synthesis of 4-Bromo-1-ethynyl-2-fluorobenzene and its isomers typically involves a
Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful
tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

Key Experimental Workflow: Sonogashira Coupling

The synthesis often starts from a dihalogenated fluorobenzene, such as 4-bromo-2-fluoro-1-
iodobenzene.[5] The greater reactivity of the carbon-iodine bond compared to the carbon-
bromine bond allows for selective reaction at the iodine-substituted position.

Diagram 1: Generalized Sonogashira Coupling Workflow
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Caption: Generalized workflow for the synthesis of 4-Bromo-1-ethynyl-2-fluorobenzene via
Sonogashira coupling.

Causality in Experimental Choices:

» Catalyst System: The combination of a palladium catalyst and a copper(l) co-catalyst is
crucial. The palladium complex facilitates the oxidative addition of the aryl halide, while the
copper acetylide intermediate is key to the transmetalation step.

 Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation of the
palladium catalyst and the dimerization of the terminal alkyne (Glaser coupling).

o Base: An amine base is used to neutralize the hydrogen halide formed during the reaction
and to facilitate the formation of the copper acetylide.

Section 3: Applications in Drug Discovery and
Materials Science

The strategic placement of three distinct functional groups on the benzene ring of 4-Bromo-1-
ethynyl-2-fluorobenzene makes it a highly valuable building block.

Diagram 2: Molecular Scaffolding Potential
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Caption: Reactivity and modulatory roles of the functional groups in 4-Bromo-1-ethynyl-2-
fluorobenzene.

o Pharmaceuticals: The ethynyl group is a privileged structure in medicinal chemistry, known to
enhance binding to a variety of protein targets.[6] The bromo and fluoro substituents allow for
the introduction of additional pharmacophores and can improve metabolic stability. The
bromine atom, in particular, can participate in halogen bonding, which can influence drug-
target interactions.[7] This compound serves as a key intermediate in the synthesis of
complex molecules for drug discovery.[8]

o Materials Science: The rigid, linear nature of the ethynyl group makes this molecule a
candidate for the synthesis of organic electronic materials, such as conjugated polymers and

liquid crystals.

Section 4: Analytical Characterization and Quality
Control

Ensuring the purity and identity of 4-Bromo-1-ethynyl-2-fluorobenzene is critical for its
successful application in synthesis. A combination of spectroscopic and chromatographic

techniques is employed.
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Table 2: Key Analytical Techniques and Expected Data

Technique

Purpose

Expected Observations

1H NMR

Structural Elucidation

Signals corresponding to the
acetylenic proton and aromatic
protons. Coupling patterns will
be influenced by the fluorine

and bromine atoms.

13C NMR

Carbon Skeleton Confirmation

Resonances for the two

acetylenic carbons and the six
aromatic carbons, with splitting
patterns due to carbon-fluorine

coupling.

Mass Spectrometry (MS)

Molecular Weight Verification

A molecular ion peak
corresponding to the exact
mass of the molecule, with a
characteristic isotopic pattern
due to the presence of

bromine.

Infrared (IR) Spectroscopy

Functional Group Identification

Characteristic absorption
bands for the C=C-H stretch
(around 3300 cm~1) and the
C=C stretch (around 2100

cm™1).

Gas Chromatography (GC)

Purity Assessment

A single major peak indicating

the purity of the compound.

Note: Spectroscopic data for related compounds can be found in resources like ChemicalBook.

El

Section 5: Safety and Handling

As with any laboratory chemical, proper handling procedures must be followed to ensure

safety.

© 2025 BenchChem. All rights reserved. 5/7

Tech Support


https://www.chemicalbook.com/SpectrumEN_105931-73-5_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273471?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid
inhalation of dust and contact with skin and eyes.[10]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[4][11]

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

GHS Hazard Information: While specific GHS classification for 4-Bromo-1-ethynyl-2-
fluorobenzene is not detailed in the provided search results, related compounds like 4-bromo-
2-ethynyl-1-fluorobenzene are classified as harmful if swallowed, causing skin and eye
irritation, and may cause respiratory irritation.[2] Similar precautions should be taken.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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